molecular formula C8H18Cl2N2 B11771449 (3R,4R)-3-Cyclopropylpiperidin-4-amine dihydrochloride

(3R,4R)-3-Cyclopropylpiperidin-4-amine dihydrochloride

Cat. No.: B11771449
M. Wt: 213.15 g/mol
InChI Key: JWZGJZWVMYQWHK-OXOJUWDDSA-N
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Description

(3R,4R)-3-Cyclopropylpiperidin-4-amine dihydrochloride is a chemical compound with significant interest in various fields of scientific research. This compound is characterized by its unique cyclopropyl group attached to a piperidine ring, making it a valuable intermediate in the synthesis of various pharmaceuticals and biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4R)-3-Cyclopropylpiperidin-4-amine dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with a suitable piperidine derivative, followed by purification and conversion to the dihydrochloride salt. The reaction conditions often require careful control of temperature, pH, and solvent choice to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while minimizing waste and environmental impact. The use of green chemistry principles, such as solvent recycling and energy-efficient reaction conditions, is often emphasized to enhance the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

(3R,4R)-3-Cyclopropylpiperidin-4-amine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the piperidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. The reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure selective and efficient transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopropyl ketones, while reduction can produce secondary or tertiary amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with potential biological activity .

Scientific Research Applications

(3R,4R)-3-Cyclopropylpiperidin-4-amine dihydrochloride has numerous applications in scientific research:

    Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.

    Medicine: It is investigated for its potential therapeutic effects in treating various diseases, including neurological disorders and cancer.

    Industry: The compound is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3R,4R)-3-Cyclopropylpiperidin-4-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric regions, thereby influencing various biochemical pathways. This modulation can result in therapeutic effects, such as inhibition of disease-related enzymes or activation of beneficial receptors .

Comparison with Similar Compounds

Similar Compounds

  • (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride
  • (3S,4S)-1-Benzyl-N,4-dimethylpiperidin-3-amine
  • (3R,4R)-4-Fluoropyrrolidin-3-amine dihydrochloride

Uniqueness

Compared to similar compounds, (3R,4R)-3-Cyclopropylpiperidin-4-amine dihydrochloride is unique due to its cyclopropyl group, which imparts distinct steric and electronic properties. These properties can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable tool in drug discovery and development .

Properties

Molecular Formula

C8H18Cl2N2

Molecular Weight

213.15 g/mol

IUPAC Name

(3R,4R)-3-cyclopropylpiperidin-4-amine;dihydrochloride

InChI

InChI=1S/C8H16N2.2ClH/c9-8-3-4-10-5-7(8)6-1-2-6;;/h6-8,10H,1-5,9H2;2*1H/t7-,8+;;/m0../s1

InChI Key

JWZGJZWVMYQWHK-OXOJUWDDSA-N

Isomeric SMILES

C1CNC[C@H]([C@@H]1N)C2CC2.Cl.Cl

Canonical SMILES

C1CC1C2CNCCC2N.Cl.Cl

Origin of Product

United States

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